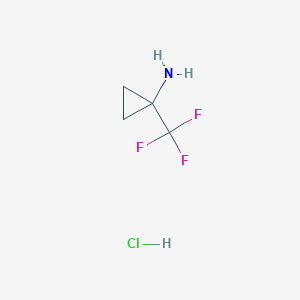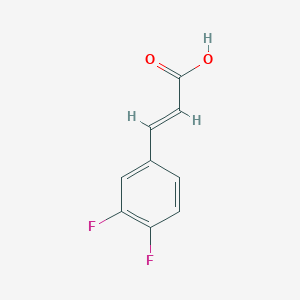
trans-3,4-Difluorocinnamic acid
Übersicht
Beschreibung
“trans-3,4-Difluorocinnamic acid” (CAS number 112897-97-9) is a difluoro-substituted benzene featuring a trans-propenoic acid . It is a white to light yellow crystal powder .
Synthesis Analysis
“trans-3,4-Difluorocinnamic acid” is readily used for the synthesis of substituted isoquinolones through Curtius rearrangement . It is also utilized in the synthesis of psammaplin A derivatives as radiosensitizers for human lung cancer .
Molecular Structure Analysis
The molecular formula of “trans-3,4-Difluorocinnamic acid” is C9H6F2O2 . The molecular weight is 184.14 g/mol .
Chemical Reactions Analysis
“trans-3,4-Difluorocinnamic acid” is used in the synthesis of substituted isoquinolones through Curtius rearrangement . Substituted isoquinolones are found to be effective 5-HT3 antagonists (infective dose ID50 of 0.35 μg/kg) in anticancer treatments .
Physical And Chemical Properties Analysis
The physical state of “trans-3,4-Difluorocinnamic acid” is a white powder . The melting point is 194-196 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted Isoquinolones
trans-3,4-Difluorocinnamic acid: is utilized in the synthesis of substituted isoquinolones through Curtius rearrangement. These compounds are significant as they act as effective 5-HT3 antagonists, which are used in anticancer treatments . The infective dose (ID50) of these compounds has been reported to be as low as 0.35 μg/kg .
Radiosensitizers for Cancer Treatment
This compound has been employed in the creation of psammaplin A derivatives, which serve as radiosensitizers. These derivatives are particularly used for enhancing the sensitivity of human lung cancer cells to radiation therapy, showing a potency of 16.14 μM .
Anti-Plasmodial Agents
Researchers have explored the use of trans-3,4-Difluorocinnamic acid in the synthesis of harmicines — hybrids of harmine and cinnamic acid. These novel compounds have shown promising results as antiplasmodial hits, potentially useful in the treatment of malaria .
Unnatural Flavonoids and Stilbenes
The compound has been used in the biosynthetic pathway modification in Escherichia coli to produce unnatural flavonoids and stilbenes. These compounds are important due to their diverse biological activities and potential therapeutic applications .
Synthesis Precursor for APIs
trans-3,4-Difluorocinnamic acid: serves as a synthesis precursor for active pharmaceutical ingredients (APIs). Its fluorinated structure makes it a valuable building block in medicinal chemistry for drug discovery and development .
Synthesis of (E)-4-(2-Bromovinyl)-1,2-difluorobenzene
It has been used in the synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene, a compound that could have applications in various chemical syntheses, including pharmaceuticals and agrochemicals .
Wirkmechanismus
Target of Action
Trans-3,4-Difluorocinnamic acid is primarily used in the synthesis of substituted isoquinolones . These isoquinolones are found to be effective 5-HT3 antagonists . The 5-HT3 receptor is a type of serotonin receptor found predominantly in the digestive tract and the central nervous system. It plays a key role in regulating and modulating neurotransmitters, affecting mood, anxiety, sleep, and various other cognitive functions .
Mode of Action
Trans-3,4-Difluorocinnamic acid interacts with its targets through a process known as Curtius rearrangement . This is a process that involves the transformation of an acyl azide to an isocyanate, which then undergoes rearrangement to form the substituted isoquinolones . These isoquinolones then act as antagonists to the 5-HT3 receptors, blocking their action and leading to various downstream effects .
Biochemical Pathways
The primary biochemical pathway affected by trans-3,4-Difluorocinnamic acid is the serotonin pathway . By acting as an antagonist to the 5-HT3 receptors, it can inhibit the action of serotonin, a neurotransmitter that plays a crucial role in mood, anxiety, and sleep . This can lead to various downstream effects, including potential applications in the treatment of conditions such as depression, anxiety, and sleep disorders .
Pharmacokinetics
It’s known that the compound is used as a precursor in the synthesis of active pharmaceutical ingredients (apis) , suggesting that it may have suitable ADME properties for drug development.
Result of Action
The primary result of the action of trans-3,4-Difluorocinnamic acid is the production of substituted isoquinolones that act as 5-HT3 antagonists . These antagonists can inhibit the action of serotonin, leading to potential effects on mood, anxiety, and sleep . Additionally, it has been used in the synthesis of psammaplin A derivatives, which have shown potential as radiosensitizers for human lung cancer .
Action Environment
The action of trans-3,4-Difluorocinnamic acid can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, it’s important to avoid dust formation and inhalation of the compound, as it can cause respiratory irritation
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(3,4-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBOHZQZTWAEHJ-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347531 | |
| Record name | trans-3,4-Difluorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3,4-Difluorocinnamic acid | |
CAS RN |
112897-97-9 | |
| Record name | 3,4-Difluorocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112897979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3,4-Difluorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3,4-Difluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



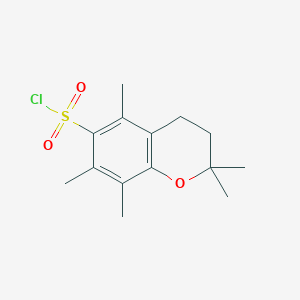
![Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-](/img/structure/B56403.png)
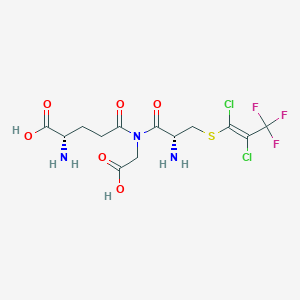
![[(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B56409.png)
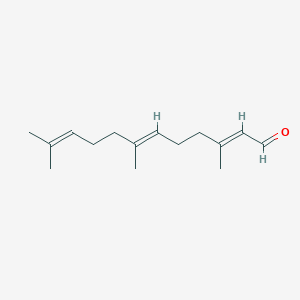
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B56417.png)
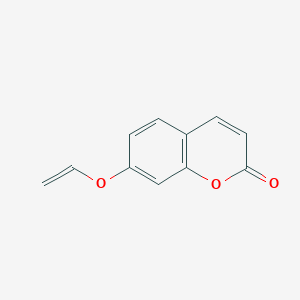


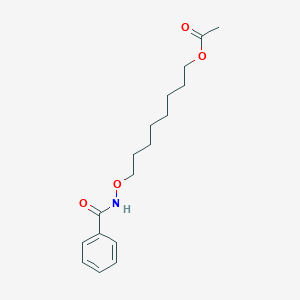
![3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B56429.png)


